3-isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine 3-isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
Brand Name: Vulcanchem
CAS No.: 1620574-98-2
VCID: VC4085073
InChI: InChI=1S/C16H23BN2O2/c1-10(2)13-9-19-14-12(13)7-11(8-18-14)17-20-15(3,4)16(5,6)21-17/h7-10H,1-6H3,(H,18,19)
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(NC=C3C(C)C)N=C2
Molecular Formula: C16H23BN2O2
Molecular Weight: 286.2

3-isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine

CAS No.: 1620574-98-2

Cat. No.: VC4085073

Molecular Formula: C16H23BN2O2

Molecular Weight: 286.2

* For research use only. Not for human or veterinary use.

3-isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine - 1620574-98-2

Specification

CAS No. 1620574-98-2
Molecular Formula C16H23BN2O2
Molecular Weight 286.2
IUPAC Name 3-propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
Standard InChI InChI=1S/C16H23BN2O2/c1-10(2)13-9-19-14-12(13)7-11(8-18-14)17-20-15(3,4)16(5,6)21-17/h7-10H,1-6H3,(H,18,19)
Standard InChI Key GEWAZQHNIJXIKG-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(NC=C3C(C)C)N=C2
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(NC=C3C(C)C)N=C2

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

3-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine belongs to the class of boron-containing heterocycles, with a molecular formula of C₁₆H₂₃BN₂O₂ and a molecular weight of 286.2 g/mol . The IUPAC name reflects its substitution pattern: a pyrrolo[2,3-b]pyridine scaffold bearing an isopropyl group at position 3 and a dioxaborolane ring at position 5. Key spectroscopic identifiers include:

  • InChIKey: GEWAZQHNIJXIKG-UHFFFAOYSA-N

  • Canonical SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(NC=C3C(C)C)N=C2 .

The dioxaborolane moiety enhances stability and reactivity in cross-coupling reactions, while the isopropyl group influences steric and electronic properties, modulating interactions with biological targets .

Physicochemical Data

Table 1 summarizes critical physicochemical properties:

PropertyValue
CAS Number1620574-98-2
Molecular FormulaC₁₆H₂₃BN₂O₂
Molecular Weight286.2 g/mol
XLogP3-AA3.2 (estimated)
Hydrogen Bond Donors1 (NH group)
Hydrogen Bond Acceptors4 (N, B-O)
Rotatable Bond Count3
Topological Polar Surface Area53.8 Ų

Data sourced from PubChem and vendor specifications .

Synthesis and Structural Optimization

Core Scaffold Construction

Applications in Drug Discovery and Materials Science

Role in Kinase Inhibitor Development

Pyrrolo[2,3-b]pyridine derivatives have emerged as potent inhibitors of kinases such as TBK1 (TANK-binding kinase 1), a regulator of innate immunity and cancer progression. Structural analogs of this compound, featuring substituted boronate esters, exhibit IC₅₀ values in the nanomolar range. For example, compound 15y (a pyrazolo[3,4-b]pyridine analog) demonstrated a TBK1 IC₅₀ of 0.2 nM, highlighting the pharmacophoric importance of the boronate group in hinge-binding interactions .

Suzuki-Miyaura Cross-Coupling

The boronate ester moiety enables carbon-carbon bond formation with aryl or heteroaryl halides, facilitating the synthesis of biaryl structures. This reactivity is exploited in constructing:

  • Anticancer agents: Boronate-containing analogs inhibit proliferation in A172 glioblastoma and Panc0504 pancreatic cancer cell lines .

  • Immune modulators: Derivatives suppress IFN-β and IL-6 production in macrophages, suggesting applications in autoimmune diseases .

Table 2 illustrates representative coupling reactions:

SubstrateProductYieldApplication
5-Bromo-pyrrolopyridine5-Aryl-pyrrolopyridine75–90%Kinase inhibitor intermediates
3-Iodo-indole3-Boronate-indole82%TLR4 antagonists

Research Findings and Biological Activity

TBK1 Inhibition Mechanisms

Molecular docking studies reveal that the boronate group forms hydrogen bonds with conserved residues in the TBK1 ATP-binding pocket (e.g., Glu87 and Cys89), while the isopropyl group occupies a hydrophobic cleft near the DFG motif . This dual interaction profile enhances selectivity over related kinases like IKKε .

Cellular Efficacy

In THP-1 macrophages, analogs reduced IFN-β mRNA levels by >80% at 1 µM, corroborating target engagement . Antiproliferative effects in cancer cell lines (e.g., A375 melanoma, IC₅₀ = 2.1 µM) suggest off-target kinase activity or modulation of pro-survival pathways .

Future Directions and Challenges

Improving Metabolic Stability

While boronate esters enhance reactivity, they may confer susceptibility to oxidative metabolism. Strategies to address this include:

  • Prodrug approaches: Masking the boronate as a trifluoroborate salt.

  • Scaffold hopping: Exploring pyrrolo[3,2-d]pyrimidines to reduce lipophilicity .

Expanding Therapeutic Indications

Ongoing research explores applications in:

  • Neuroinflammation: Targeting TBK1 in microglial activation.

  • Fibrosis: Modulating TGF-β signaling via kinase inhibition.

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